molecular formula C16H27N3OS B6501098 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide CAS No. 955257-44-0

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Cat. No. B6501098
CAS RN: 955257-44-0
M. Wt: 309.5 g/mol
InChI Key: PNEDWXXSSOXBIV-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamide, also known as 4-methyl-2-thiophene-3-carboxamide, is an organic compound belonging to the class of amides. It is a white crystalline solid that is soluble in polar organic solvents such as dichloromethane and ethanol. This compound was first synthesized in the early 2000s and has since been studied for its use in various scientific research applications.

Scientific Research Applications

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide has been studied for its potential use in various scientific research applications. It has been studied for its use as a ligand in the synthesis of novel metal-organic frameworks (MOFs) and as a catalyst in organic synthesis. It has also been studied for its use as a fluorescent probe for the detection of metal ions in aqueous solutions. Additionally, it has been studied for its potential use in the development of new drugs and as a potential inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. The mechanism of action of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide involves the binding of the compound to the active site of the enzyme. This binding of the compound to the active site of the enzyme prevents the breakdown of acetylcholine, thus leading to an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. The inhibition of this enzyme by 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide leads to an increase in the levels of acetylcholine in the brain. This increase in the levels of acetylcholine in the brain can lead to various physiological and biochemical effects such as increased alertness, improved memory, increased concentration, and improved cognitive function.

Advantages and Limitations for Lab Experiments

The use of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and obtain in large quantities. Second, the compound is stable and can be stored for long periods of time without significant degradation. Third, the compound is soluble in polar organic solvents, making it easy to work with in laboratory experiments. However, there are some limitations to the use of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide in laboratory experiments. First, the compound is toxic and should be handled with caution. Second, the compound is not water-soluble, making it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide in scientific research. These include the development of new drugs, the use of the compound as a fluorescent probe for the detection of metal ions in aqueous solutions, and the use of the compound as a ligand in the synthesis of novel metal-organic frameworks (MOFs). Additionally, the compound could be studied for its potential use as an inhibitor of other enzymes, or as a potential therapeutic agent for various diseases and disorders.

Synthesis Methods

The synthesis of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide is achieved via a three-step process. The first step involves the reaction of 4-methylpiperazine with 2-thiophenecarboxaldehyde to obtain 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide. The second step involves the reaction of 2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]propanamidehiophene-3-carboxamide with dimethylformamide to obtain the desired product. The third step involves the reaction of the product with dimethyl sulfoxide to obtain the desired compound.

properties

IUPAC Name

2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3OS/c1-16(2,3)15(20)17-11-14(13-5-10-21-12-13)19-8-6-18(4)7-9-19/h5,10,12,14H,6-9,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEDWXXSSOXBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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